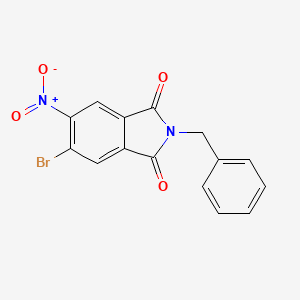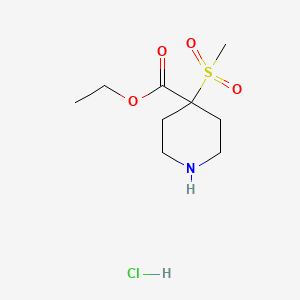
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride
Overview
Description
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 1372548-29-2. It has a molecular weight of 271.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-(methylsulfonyl)piperidine-4-carboxylate hydrochloride . The InChI code is 1S/C9H17NO4S.ClH/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.76 . It is a powder at room temperature . Unfortunately, additional physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Comprehensive Analysis of Ethyl 4-methanesulfonylpiperidine-4-carboxylate Hydrochloride Applications
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Pharmaceutical Research: As a compound with the CAS number 1372548-29-2, this chemical serves as a reference standard in pharmaceutical testing . Its purity and stability make it ideal for developing new medications, particularly in the synthesis of complex molecules where precise reagents are required.
Organic Synthesis: In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactive functional groups allow for selective transformations, aiding in the creation of diverse chemical structures.
Analytical Chemistry: Due to its well-defined properties, such as molecular weight (271.76) and structure, it is used in analytical chemistry for method development and calibration of analytical instruments .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
ethyl 4-methylsulfonylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZUKCRKAXQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)
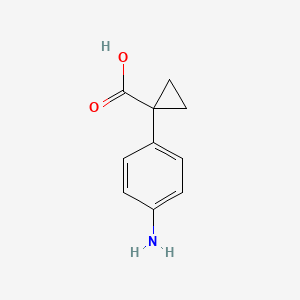

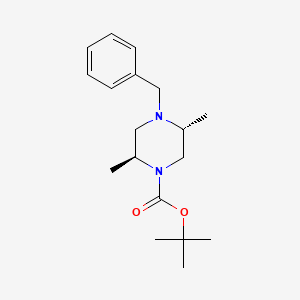



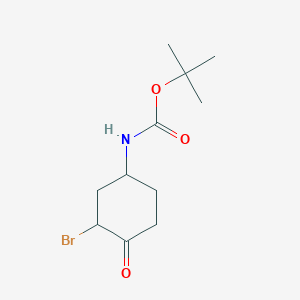
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)

![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
